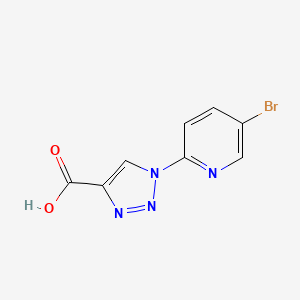
1-(5-Bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Cat. No. B8507840
M. Wt: 269.05 g/mol
InChI Key: XVQOWJIWAWEQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09416127B2
Procedure details


To a solution of methyl 1-(5-bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate (240 mg, 0.85 mmol) in a mixture of tetrahydrofuran (2.4 ml), methanol (2.4 ml) and water (2.4 ml) lithium hydroxide hydrate (107 mg, 2.54 mmol) was added. The solution was heated to 70° C. for 3 h. Most of the organic solvent was removed under reduced pressure. Water was added and the solution was extracted once with ether. Then 4 N hydrochloric acid was added to reach acidic pH. The product precipitated and the mixture was extracted three times with ethyl acetate. The organic layers were combined, dried (MgSO4) and evaporated to yield a light brown solid (223 mg, 98%). MS (ISP): 269.4 ({79Br} [M+H]+), 271.4 ({81Br} [M+H]+).
Name
methyl 1-(5-bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate
Quantity
240 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[C:11]([C:13]([O:15]C)=[O:14])[N:10]=[N:9]2)=[N:6][CH:7]=1.CO.O>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[N:10]=[N:9]2)=[N:6][CH:7]=1
|
Inputs


Step One
|
Name
|
methyl 1-(5-bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate
|
|
Quantity
|
240 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)N1N=NC(=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the organic solvent was removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted once with ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then 4 N hydrochloric acid was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product precipitated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted three times with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=NC1)N1N=NC(=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 223 mg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

